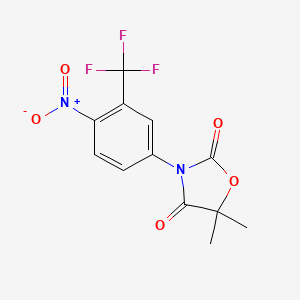
5,5-Dimethyl-3-(4-nitro-3-trifluoromethyl-phenyl)-oxazolidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dimethyl-3-(4-nitro-3-trifluoromethyl-phenyl)-oxazolidine-2,4-dione involves several steps:
Formation of the oxazolidine ring: This is typically achieved through the cyclization of an appropriate amino alcohol with a carbonyl compound under acidic or basic conditions.
Introduction of the nitro group: Nitration of the aromatic ring is carried out using a mixture of concentrated nitric and sulfuric acids.
Trifluoromethylation: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Industrial Production Methods
Industrial production of nilutamide follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity .
化学反応の分析
Types of Reactions
5,5-Dimethyl-3-(4-nitro-3-trifluoromethyl-phenyl)-oxazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophilic reagents such as amines or thiols under basic conditions.
Major Products
Reduction: Conversion of the nitro group to an amino group.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
5,5-Dimethyl-3-(4-nitro-3-trifluoromethyl-phenyl)-oxazolidine-2,4-dione has several scientific research applications:
Chemistry: Used as a model compound in studies of anti-androgenic activity and receptor binding.
Biology: Investigated for its effects on androgen receptor signaling pathways.
Medicine: Primarily used in the treatment of metastatic prostate cancer.
Industry: Employed in the development of anti-androgenic drugs and related pharmaceuticals.
作用機序
The mechanism of action of 5,5-Dimethyl-3-(4-nitro-3-trifluoromethyl-phenyl)-oxazolidine-2,4-dione involves:
Blocking androgen receptors: It binds to androgen receptors, preventing androgens from activating these receptors.
Inhibition of androgen-dependent cell growth: By blocking androgen receptors, it inhibits the growth of cancer cells that rely on androgens for proliferation.
類似化合物との比較
Similar Compounds
Flutamide: Another non-steroidal anti-androgen used in the treatment of prostate cancer.
Bicalutamide: A more potent anti-androgen with a similar mechanism of action.
Uniqueness
5,5-Dimethyl-3-(4-nitro-3-trifluoromethyl-phenyl)-oxazolidine-2,4-dione is unique due to its specific chemical structure, which provides a distinct binding affinity and selectivity for androgen receptors compared to other anti-androgens .
特性
CAS番号 |
65274-43-3 |
|---|---|
分子式 |
C12H9F3N2O5 |
分子量 |
318.20 g/mol |
IUPAC名 |
5,5-dimethyl-3-[4-nitro-3-(trifluoromethyl)phenyl]-1,3-oxazolidine-2,4-dione |
InChI |
InChI=1S/C12H9F3N2O5/c1-11(2)9(18)16(10(19)22-11)6-3-4-8(17(20)21)7(5-6)12(13,14)15/h3-5H,1-2H3 |
InChIキー |
MBNBTWQREMEDQI-UHFFFAOYSA-N |
正規SMILES |
CC1(C(=O)N(C(=O)O1)C2=CC(=C(C=C2)[N+](=O)[O-])C(F)(F)F)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


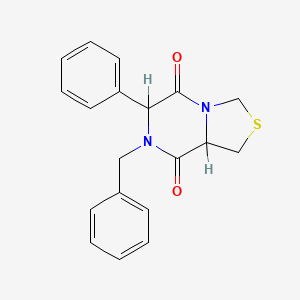
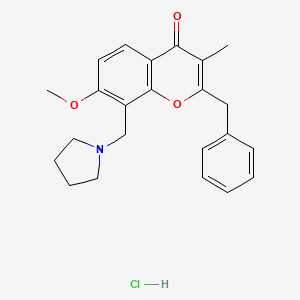

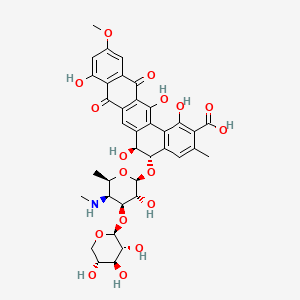
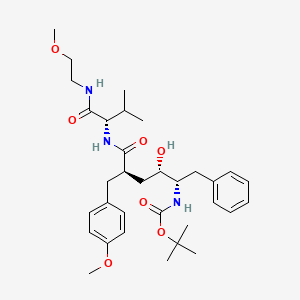
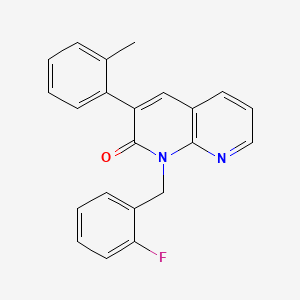
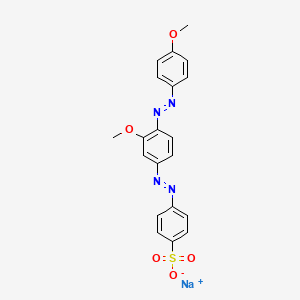
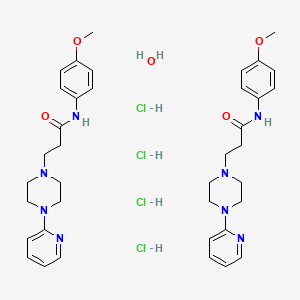
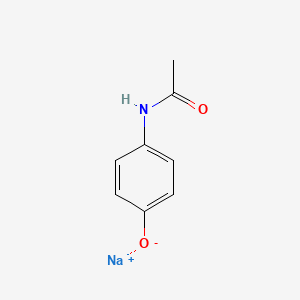
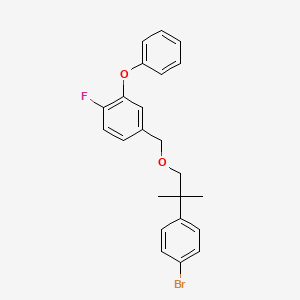
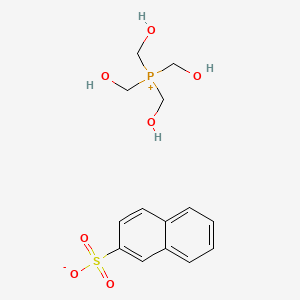
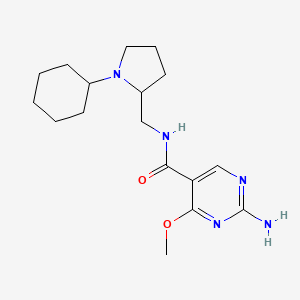
![(E)-but-2-enedioic acid;4-(8-chloro-6H-benzo[c][1,5]benzoxathiepin-6-yl)-1-methylpiperidine](/img/structure/B15191047.png)

